molecular formula C16H23N3O3S B2745373 1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 2034238-04-3

1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2745373
CAS No.: 2034238-04-3
M. Wt: 337.44
InChI Key: ZPDAXGXVAOXQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a norbornane core (7,7-dimethylbicyclo[2.2.1]heptan-2-one) linked via a sulfonylmethyl group to a 6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl moiety. The sulfonyl group enhances solubility and may influence binding interactions.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-15(2)12-3-5-16(15,14(20)9-12)11-23(21,22)18-7-8-19-13(10-18)4-6-17-19/h4,6,12H,3,5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDAXGXVAOXQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN4C(=CC=N4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The bicyclo[2.2.1]heptane skeleton is classically synthesized via Diels-Alder reaction between cyclopentadiene and a methyl-substituted dienophile. For 7,7-dimethyl substitution, 2,5-dimethyl-1,4-benzoquinone serves as the dienophile:

$$
\text{Cyclopentadiene} + \text{2,5-Dimethyl-1,4-benzoquinone} \xrightarrow{\Delta} \text{7,7-Dimethylbicyclo[2.2.1]hept-5-ene-2,3-dione}
$$

Subsequent Wolff-Kishner reduction removes the ketone groups, followed by selective re-oxidation to yield the monoketone.

Table 1: Optimization of Bicycloheptanone Synthesis

Step Conditions Yield (%) Reference
Diels-Alder Reaction Toluene, 140°C, 12h 78
Wolff-Kishner Reduction Hydrazine, KOH, ethylene glycol, 180°C 92
Ketone Re-oxidation CrO₃, H₂SO₄, acetone, 0°C 65

Introduction of the Sulfonylmethyl Group

Bromination and Sulfonation

Functionalization at the 1-position begins with bromination using N-bromosuccinimide (NBS) under radical initiation:

$$
\text{7,7-Dimethylbicyclo[2.2.1]heptan-2-one} \xrightarrow[\text{AIBN}]{\text{NBS, CCl₄}} \text{1-Bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one}
$$

The brominated intermediate undergoes nucleophilic displacement with sodium sulfite to install the sulfonate, followed by chlorination with PCl₅ to yield the sulfonyl chloride:

$$
\text{1-Bromo Derivative} \xrightarrow{\text{Na₂SO₃}} \text{1-Sulfonate} \xrightarrow{\text{PCl₅}} \text{1-Sulfonyl Chloride}
$$

Table 2: Sulfonation Reaction Parameters

Parameter Optimal Value Impact on Yield
Temperature 80°C Maximizes SN2 displacement
Solvent DMF Enhances solubility
Reaction Time 6h Completes conversion

Synthesis of 6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl Amine

Cyclocondensation Strategy

The pyrazolo-pyrazine moiety is constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated aldehydes. Adapted from patent methodologies, ethyl 3-aminopyrazole-4-carboxylate reacts with dimethylaminoacrolein under acidic conditions:

$$
\text{Ethyl 3-aminopyrazole-4-carboxylate} + \text{Dimethylaminoacrolein} \xrightarrow[\text{TFA}]{\Delta} \text{Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate}
$$

Hydrogenation over Pd/C reduces the pyrazine ring to the 5,6,7,8-tetrahydro form, followed by Boc protection of the amine.

Table 3: Heterocycle Synthesis Metrics

Step Catalyst/Reagent Yield (%)
Cyclocondensation TFA, 100°C 62
Hydrogenation 10% Pd/C, H₂ (50 psi) 85
Boc Protection Boc₂O, DMAP 91

Final Coupling and Deprotection

Sulfonamide Bond Formation

The sulfonyl chloride intermediate reacts with the Boc-protected amine under Schotten-Baumann conditions:

$$
\text{1-Sulfonyl Chloride} + \text{Boc-Pyrazolo-pyrazine Amine} \xrightarrow[\text{NaOH}]{\text{H₂O/EtOAc}} \text{Protected Target Compound}
$$

Final deprotection with HCl in dioxane yields the free amine, which is isolated via crystallization.

Table 4: Coupling Reaction Optimization

Parameter Optimal Condition Purity (%)
Base 2.5 eq. NaOH 98
Solvent System H₂O/THF (1:3) 95
Temperature 0°C → RT Minimizes hydrolysis

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.21 (s, 6H, dimethyl), 2.89 (m, 2H, bridgehead H), 3.72 (s, 2H, sulfonylmethyl), 4.15 (t, J=6.2 Hz, 2H, pyrazine CH₂).
  • HRMS : m/z calc. for C₁₈H₂₄N₄O₃S [M+H]⁺: 393.1589; found: 393.1592.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity, with tᵣ = 8.32 min.

Challenges and Alternative Approaches

Competing Side Reactions

  • Sulfonate Elimination : High temperatures during sulfonation promote β-elimination, necessitating strict temperature control.
  • Racemization : The bicycloheptanone core’s bridgehead positions are prone to epimerization under basic conditions, addressed by using mild bases like NaHCO₃.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces cyclocondensation time from 72h to 45min, improving yield to 78%.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the bicyclic ring or the dihydropyrazolopyrazine moiety, forming various oxidized derivatives.

  • Reduction: Reduction can target the sulfonyl group or the pyrazole ring, leading to reduced analogs with different chemical properties.

Common Reagents and Conditions:

  • Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

  • Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in reduction processes.

  • Nucleophilic reagents for substitution reactions include amines, alcohols, and thiols, typically under basic or neutral conditions.

Major Products:

  • Products vary widely, including oxidized, reduced, and substituted derivatives with distinct physical and chemical properties, useful for further chemical modifications or applications.

Scientific Research Applications

Structural Features

  • Core Structure : The compound features a bicyclo[2.2.1]heptane core, which is known for its rigidity and unique three-dimensional arrangement.
  • Functional Groups : It contains a sulfonyl group and a dihydropyrazolo moiety, which may facilitate interactions with biological targets.

Pharmacological Potential

The unique structural characteristics of this compound suggest numerous applications in pharmacology:

  • Kinase Inhibition :
    • Similar compounds have been noted for their ability to inhibit various protein kinases, which play crucial roles in cellular signaling and regulation. For instance, studies indicate that dihydropyrazolo derivatives can act as modulators of kinases involved in inflammatory processes and cancer progression .
  • Anti-inflammatory Properties :
    • The compound's potential to inhibit pro-inflammatory cytokines suggests it could be useful in treating autoimmune diseases and inflammatory conditions such as osteoarthritis or rheumatosis .
  • Neuropharmacology :
    • Given the structural similarities to other neuroactive compounds, there is potential for this compound to exhibit central nervous system activity, possibly influencing neurotransmitter systems or neuroinflammatory pathways .

Synthesis and Development

The synthesis of this compound can be approached through several methods involving multi-step organic reactions. The preparation typically starts with the formation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization to introduce the sulfonyl and bicyclic components.

Synthetic Route Overview

  • Step 1 : Formation of the pyrazolo core through cyclization reactions.
  • Step 2 : Introduction of the sulfonyl group via sulfonation reactions.
  • Step 3 : Final assembly into the bicyclo[2.2.1]heptane framework.

Case Study 1: Inhibition of Dihydroorotate Dehydrogenase

Research has highlighted that related pyrazolo compounds can inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition has implications for viral replication control, making such compounds of interest for antiviral drug development .

Case Study 2: Modulators of mGluRs

Dihydropyrazolo derivatives have shown promise as negative allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This suggests that the compound may have therapeutic potential in managing conditions like anxiety and depression.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl group plays a critical role in binding interactions, often mimicking endogenous substrates or inhibitors. The bicyclic heptane structure provides rigidity and spatial orientation, enhancing specificity and binding affinity.

Molecular Targets and Pathways:

  • Enzymatic pathways involving sulfonyl transfer and oxidation-reduction reactions.

  • Receptor-mediated signaling pathways, where the compound acts as a modulator or inhibitor.

Comparison with Similar Compounds

Structural Features

Key differences among related compounds lie in:

  • Heterocyclic core : Pyrazolo-pyrazine vs. pyrazolo-pyrimidine (e.g., MK63, MK66 in ).
  • Substituents : Methyl, sulfonyl, bicyclic systems, and ester groups (e.g., ).
  • Functional groups: Ketones (norbornane), sulfonamides, and esters (e.g., ).

Table 1: Structural Comparison of Selected Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyrazine Sulfonylmethyl-norbornane ~395 (estimated)
5-Tert-Butyl 7-Ethyl Ester () Pyrazolo[1,5-a]pyrazine Tert-butyl, ethyl ester 295.33
Diethyl 8-cyano-7-(4-nitrophenyl) () Imidazo[1,2-a]pyridine Cyano, nitroaryl, ester ~532 (estimated)
MK66 () Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl, phenyl ~335 (estimated)

Spectroscopic Characterization

While direct spectral data for the target compound is unavailable, methods from analogs include:

  • NMR : ¹H and ¹³C NMR for elucidating substituents and stereochemistry (e.g., ).
  • Mass Spectrometry : HRMS (ESI) for confirming molecular weight (e.g., ).
  • IR : Functional group identification (e.g., carbonyl in ).

Table 2: Spectroscopic Techniques Applied to Analogs

Compound (Source) Techniques Used Key Findings
Zygocaperoside () ¹H/¹³C NMR, UV Confirmed glycoside structure
Diethyl 8-cyano () ¹H NMR, ¹³C NMR, IR, HRMS Validated nitroaryl and ester groups
MK63 () NMR, MS Identified tetrafluorophenyl substitution

Pharmacological and Industrial Relevance

  • Pyrazolo-pyrazines: Novel derivatives () are explored for CNS disorders due to structural similarity to GABA modulators .
  • Bicyclic Systems: Norbornane derivatives are leveraged in drug design for enhanced metabolic stability .

Biological Activity

The compound 1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a bicyclo[2.2.1]heptane core known for its rigidity, and a sulfonyl group attached to a dihydropyrazolo moiety . The bicyclic structure contributes to its potential interactions with various biological targets, making it a candidate for pharmacological applications.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesBiological Activity
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneSimilar dihydropyrazole structureNegative allosteric modulator of mGluRs
8-(trifluoromethyl)-dihydropyrazoloTrifluoromethyl substitution; related to neuropharmacologyPotential CNS activity
Bicyclo[2.2.1]heptan derivativesSimilar bicyclic frameworkVaried biological activities depending on substituents

Anticancer Properties

Research indicates that compounds similar to 1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one exhibit significant anticancer properties. For instance, derivatives of dihydropyrazolo compounds have shown cytotoxic effects against various cancer cell lines such as MGC-803, A549, T24, and HepG2 with IC50 values ranging from 4.84 μM to 30 μM .

Case Study: Apoptosis Induction

A study demonstrated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. For example, treatment with specific derivatives resulted in an increase in reactive oxygen species (ROS) levels and a decrease in mitochondrial transmembrane potential (Δψm), indicating potential mechanisms for inducing cell death .

Neuropharmacological Effects

The compound's structural similarities with known modulators suggest potential applications in neuropharmacology. Specifically, the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has been identified as a negative allosteric modulator of mGlu2 receptors . This activity could position the compound as a candidate for treating neurological disorders.

Synthesis Methods

The synthesis of 1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be approached through several chemical pathways involving the construction of the bicyclic framework followed by the incorporation of the sulfonyl and dihydropyrazolo groups.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodology : Use microwave-assisted synthesis (100–150°C, 30 min) to reduce reaction time. For >10 g batches, optimize stirring rate (500–1000 rpm) and cooling (jacketed reactor) to maintain homogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.